chemical structure of 1,7-Dimethyl-1H-indazole-5-carbaldehyde
chemical structure of 1,7-Dimethyl-1H-indazole-5-carbaldehyde
[1][2][3]
Executive Summary & Core Identity
1,7-Dimethyl-1H-indazole-5-carbaldehyde is a specialized heterocyclic building block primarily utilized in the synthesis of ATP-competitive kinase inhibitors. Its structural significance lies in the 1,7-substitution pattern , which introduces specific steric constraints and electronic properties distinct from the more common 1-methyl or 1,6-dimethyl analogs.[1]
This guide provides a comprehensive technical analysis of its structure, validated synthetic pathways, and critical characterization data for researchers in medicinal chemistry.[1]
Chemical Identity Table
| Property | Detail |
| CAS Number | 1378593-99-7 |
| IUPAC Name | 1,7-Dimethyl-1H-indazole-5-carbaldehyde |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Key Precursor | 5-Bromo-1,7-dimethyl-1H-indazole (CAS 1092352-34-5) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |
Structural Analysis & Pharmacophore Logic[4]
The 1,7-dimethylindazole scaffold is not merely a passive linker; it is often designed to induce a specific active conformation in drug candidates.[1]
The "1,7-Clash" and Conformation
Unlike 1-methylindazole, the introduction of a methyl group at the C7 position creates a steric environment proximal to the N1-methyl group.
-
Steric Locking: The van der Waals radii of the N1-methyl and C7-methyl groups create a "buttressing effect." This reduces the rotational freedom of the core within a binding pocket, potentially lowering the entropic penalty of binding to a target protein (e.g., a kinase hinge region).[1]
-
Electronic Modulation: The C7-methyl is electron-donating (+I effect), which slightly increases the electron density of the pyrazole ring compared to the unsubstituted analog. This can modulate the pKa of the N2 nitrogen, affecting hydrogen bond acceptor capability.[1]
Functional Handles
-
C5-Aldehyde: This is the primary reactive handle. It is poised for:
Synthetic Pathways & Regiocontrol[4][5]
Synthesizing 1,7-dimethylindazole derivatives presents a classic challenge in heterocyclic chemistry: Regioselectivity of N-alkylation.
The Regioselectivity Challenge (N1 vs. N2)
Indazoles have two nucleophilic nitrogens.[2] Alkylation can occur at N1 (thermodynamic product) or N2 (kinetic product).[1]
-
Standard Indazole: N1 alkylation is generally favored.[1]
-
7-Substituted Indazole: A substituent at C7 (like a methyl group) sterically hinders the N1 position. This can shift the balance, leading to significant amounts of the unwanted N2 isomer if conditions are not optimized.[1]
Optimized Synthetic Workflow
The most robust route to 1,7-Dimethyl-1H-indazole-5-carbaldehyde bypasses direct formylation of the unfunctionalized core to avoid regio-scrambling later.
Step 1: Regioselective Methylation [1][3][2]
-
Substrate: 5-Bromo-7-methyl-1H-indazole.
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), NaH (Sodium Hydride).[1]
-
Solvent: THF (Tetrahydrofuran) or DMF.[1]
-
Mechanism: The use of NaH generates the indazolyl anion.[1] While the C7-methyl provides steric bulk, the N1 anion is still the harder nucleophile and thermodynamically more stable.[1] Performing the reaction at lower temperatures (0°C) and using a non-polar aprotic solvent like THF can enhance N1 selectivity over N2.[1]
-
Purification: The N1 and N2 isomers must be separated by column chromatography.[1] The N1 isomer is typically less polar (higher Rf) than the N2 isomer.
Step 2: Formylation via Lithium-Halogen Exchange
-
Reagents: n-Butyllithium (n-BuLi), DMF (N,N-Dimethylformamide).
-
Conditions: -78°C, Anhydrous THF.
-
Protocol:
Figure 1: Optimized synthetic pathway emphasizing the critical separation of regioisomers prior to formylation.
Characterization & Identification Protocols
Validating the structure requires proving two things:
-
Regiochemistry: Confirming the methyl is on N1, not N2.
-
Integrity: Confirming the aldehyde and core substitution.
Nuclear Magnetic Resonance (NMR) Profiling
The distinction between N1 and N2 isomers is definitive using NOE (Nuclear Overhauser Effect) spectroscopy.[1]
| Feature | N1-Isomer (Target) | N2-Isomer (Impurity) |
| N-Me Shift | ~4.00 - 4.10 ppm (Singlet) | ~4.15 - 4.25 ppm (Singlet) |
| C7-Me Shift | ~2.50 - 2.60 ppm (Singlet) | ~2.50 - 2.60 ppm (Singlet) |
| H3 Proton | ~8.00 ppm (Singlet) | ~8.30 - 8.50 ppm (Singlet) |
| NOE Signal | Strong NOE between N-Me and C7-Me | Strong NOE between N-Me and H3 |
Diagnostic Logic:
-
Irradiate the N-Methyl signal (~4.0 ppm).
-
If you see an enhancement of the C7-Methyl signal (~2.5 ppm), you have the 1,7-isomer .[1]
-
If you see an enhancement of the aromatic H3 singlet (~8.0+ ppm), you have the 2,7-isomer (N2 alkylated).[1]
Figure 2: NOE Connectivity Diagram. The interaction between N1-Me and C7-Me is the "fingerprint" of the correct structure.
Mass Spectrometry[4]
-
Method: LC-MS (ESI+)
-
Expected Mass: [M+H]⁺ = 175.08 Da.[1]
-
Fragmentation: Aldehydes often show a loss of CO (M-28) or H (M-1) in high-energy collision, though simple protonation is standard in ESI.
Handling & Storage
-
Oxidation Sensitivity: Aldehydes are prone to air oxidation to carboxylic acids.[1]
-
Recommendation: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
-
Reactivity: Avoid strong bases unless intended for reaction, as the alpha-position to the aldehyde (though aromatic here) is stable, but the aldehyde carbon is highly electrophilic.[1]
References
-
Compound Identification: 1,7-Dimethyl-1H-indazole-5-carbaldehyde. CAS No. 1378593-99-7.[7]
-
Precursor Identification: 5-Bromo-1,7-dimethyl-1H-indazole. CAS No. 1092352-34-5.[8]
-
Synthetic Methodology (Indazole Methylation): Regioselective alkylation of a versatile indazole. Beilstein J. Org.[1] Chem. 2024.[1][9] [1]
-
Medicinal Chemistry Context: Indazole Scaffolds in Drug Discovery. PMC Review. [1]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-bromo-1h-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS No:118994-90-4 OXAZOLE-5-CARBOXYLIC ACID|5-OXAZOLECARBOXYLIC ACID;5-Oxazolecarboxylicacid(9CI);5-Carboxy-1,3-oxazole;oxazol-5-carboxylic acid - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]
- 6. 3,6-dimethylpyrrolo<2,1-b>thiazole-5-carbaldehyde|107699-15-0 - MOLBASE Encyclopedia [m.molbase.com]
- 7. 1,7-dimethyl-1H-indazole-5-carbaldehyde | 1378593-99-7 [chemicalbook.com]
- 8. Buy 2-Ethylhexyl epoxy tallate (EVT-1806469) | 61789-01-3 [evitachem.com]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
